molecular formula C25H35NO3 B1263050 C-Laurdan

C-Laurdan

Cat. No.: B1263050
M. Wt: 397.5 g/mol
InChI Key: INSWREUMXDGFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Laurdan typically involves the acylation of 2-naphthylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

C-Laurdan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

C-Laurdan is widely used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe to study membrane dynamics and phase behavior in lipid bilayers.

    Biology: Employed in the investigation of cell membrane properties and interactions with various biomolecules.

    Medicine: Utilized in the development of diagnostic tools and imaging techniques.

    Industry: Applied in the formulation of advanced materials and sensors.

Mechanism of Action

The compound exerts its effects through its interaction with cell membranes. The naphthyl group provides fluorescence, which is sensitive to the environment, allowing researchers to monitor changes in membrane properties. The dodecanoyl chain anchors the molecule to the lipid bilayer, ensuring its stable incorporation into the membrane .

Comparison with Similar Compounds

Similar Compounds

  • 6-Dodecanoyl-2-dimethylaminonaphthalene
  • 2-(Dimethylamino)-6-dodecanoylnaphthalene
  • 1-Dodecanone, 1-(6-(dimethylamino)-2-naphthalenyl)-

Uniqueness

C-Laurdan is unique due to its specific combination of a fluorescent naphthyl group and a long dodecanoyl chain. This structure provides both high sensitivity to environmental changes and strong membrane anchoring, making it an ideal probe for studying membrane dynamics .

Properties

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid

InChI

InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29)

InChI Key

INSWREUMXDGFSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC(=O)O

Synonyms

6-DNCA-N cpd
6-dodecanoyl-2-(N-methyl-N-(carboxymethyl)amino)naphthalene

Origin of Product

United States

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